molecular formula C14H18FN3O3S B2885936 2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034453-96-6

2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No. B2885936
CAS RN: 2034453-96-6
M. Wt: 327.37
InChI Key: UZKWNZFTHOJPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H18FN3O3S and its molecular weight is 327.37. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

  • Synthesis and Insecticidal Assessment Against Cotton Leafworm : A study utilized a precursor similar to the compound for synthesizing various heterocycles, like pyrrole and pyridine derivatives, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : Research on benzothiazolinone acetamide analogs, closely related to the chemical compound of interest, showed potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. These studies also included ligand-protein interaction analyses, suggesting applications in drug design (Y. Mary et al., 2020).

Antifungal and Antitumor Activities

  • Antifungal Activity : A compound structurally similar to the query was synthesized and showed significant antifungal activity, as determined by density functional theory (DFT) calculations and experimental data (Zhai et al., 2016).
  • Antitumor Evaluation : Another study reported on the synthesis of heterocyclic compounds derived from a similar cyanoacetamide structure, which were evaluated for antitumor activities against several human cancer cell lines, demonstrating high inhibitory effects (H. Shams et al., 2010).

properties

IUPAC Name

2-cyclopropyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-17-12-5-4-11(15)9-13(12)18(22(17,20)21)7-6-16-14(19)8-10-2-3-10/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWNZFTHOJPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

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